![molecular formula C24H27N9O3 B14258545 N~1~,N~3~,N~5~-Tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide CAS No. 184841-43-8](/img/structure/B14258545.png)
N~1~,N~3~,N~5~-Tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~3~,N~5~-Tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide is a complex organic compound characterized by its unique structure, which includes three imidazole groups attached to a benzene ring through ethyl linkers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~,N~5~-Tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 1,3,5-tris(bromomethyl)benzene, which is then reacted with imidazole derivatives under specific conditions to form the desired product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K~2~CO~3~) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~,N~5~-Tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH~4~).
Substitution: The imidazole groups can participate in nucleophilic substitution reactions, often using halogenated compounds as reactants.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride (NaBH~4~).
Solvents: Dimethylformamide, dichloromethane (CH~2~Cl~2~).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N~1~,N~3~,N~5~-Tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, such as sensors and catalysts.
Mechanism of Action
The mechanism by which N1,N~3~,N~5~-Tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological molecules, leading to various biochemical effects. The imidazole groups play a crucial role in binding to metal ions and facilitating these interactions .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(1-imidazolyl)benzene: Similar structure but lacks the ethyl linkers and carboxamide groups.
1,3,5-Tris(1H-benzo[d]imidazole-2-yl)benzene: Contains benzimidazole groups instead of imidazole.
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: Features phenyl-substituted benzimidazole groups.
Uniqueness
N~1~,N~3~,N~5~-Tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide is unique due to its specific combination of imidazole groups, ethyl linkers, and carboxamide functionalities. This structure provides distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
184841-43-8 |
|---|---|
Molecular Formula |
C24H27N9O3 |
Molecular Weight |
489.5 g/mol |
IUPAC Name |
1-N,3-N,5-N-tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide |
InChI |
InChI=1S/C24H27N9O3/c34-22(28-4-1-19-10-25-13-31-19)16-7-17(23(35)29-5-2-20-11-26-14-32-20)9-18(8-16)24(36)30-6-3-21-12-27-15-33-21/h7-15H,1-6H2,(H,25,31)(H,26,32)(H,27,33)(H,28,34)(H,29,35)(H,30,36) |
InChI Key |
IJWVKXUTPFHFCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)NCCC2=CN=CN2)C(=O)NCCC3=CN=CN3)C(=O)NCCC4=CN=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



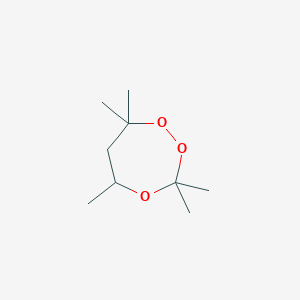
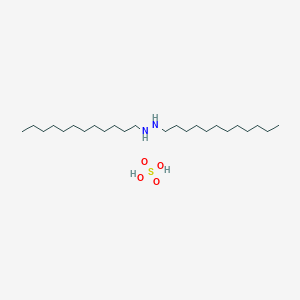

![N-(3-bromophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14258495.png)
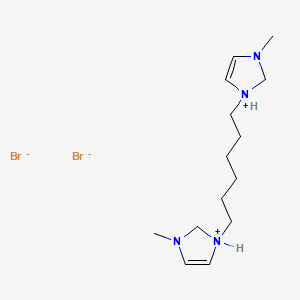
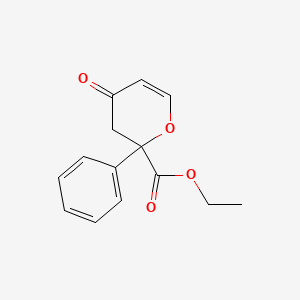
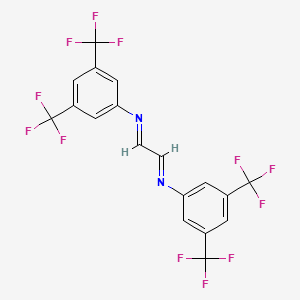
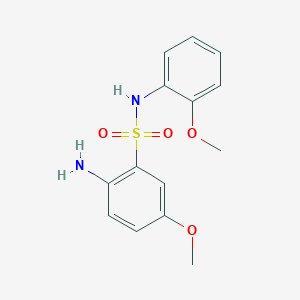
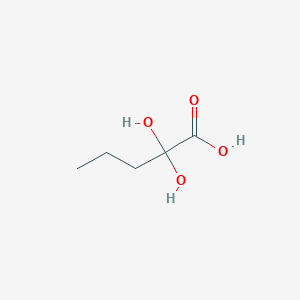

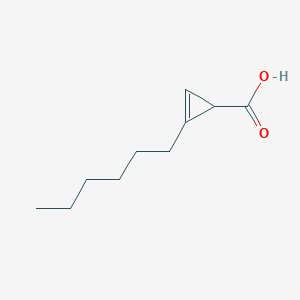
![2-{[4-(Trifluoromethyl)benzene-1-sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14258542.png)
![9H-Pyrido[4,3-b]indole](/img/structure/B14258550.png)
